![molecular formula C20H22N2O2 B2805581 1-Ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole CAS No. 877291-00-4](/img/structure/B2805581.png)
1-Ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole
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Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H22N2O2. Unfortunately, the exact structure diagram is not provided in the retrieved sources.Chemical Reactions Analysis
The chemical reactions involving this compound could include free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position .Scientific Research Applications
H1-Antihistaminic Agents
- Benzimidazole derivatives have been synthesized and tested for their H1-antihistaminic activity. Some derivatives, like 1-[2-(substituted-oxy)ethyl]benzimidazole, exhibited potent antihistaminic activity, proving particularly effective in vivo (Iemura et al., 1986).
Anti-Helicobacter pylori Agents
- Novel benzimidazole structures show antibacterial properties against Helicobacter spp., with certain derivatives acting as selective anti-Helicobacter pylori agents (Kühler et al., 2002).
Antimicrobial Activity
- 1,3,4-Oxadiazole bearing 1H-benzimidazole derivatives have been synthesized and evaluated for antimicrobial activity, showing effectiveness against various microorganisms including Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).
Antiallergic Agents with 5-Lipoxygenase Inhibiting Action
- Benzimidazole derivatives have been synthesized for their antiallergic properties, showing potential in suppressing histamine release, inhibiting 5-lipoxygenase, and exhibiting antioxidative action (Nakano et al., 1999).
Antineoplastic and Antifilarial Agents
- Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have been synthesized, demonstrating significant growth inhibition in cancer cells and antifilarial activity against adult worms of various species (Ram et al., 1992).
properties
IUPAC Name |
1-ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-8-15-11-12-18(19(13-15)23-3)24-14-20-21-16-9-6-7-10-17(16)22(20)5-2/h4,6-7,9-13H,1,5,8,14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCFWIWFEVLSHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole |
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